[3-[(E)-[(4-butoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate
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Overview
Description
[3-[(E)-[(4-butoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a butoxybenzoyl group, a hydrazinylidene moiety, and a chlorobenzoate group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(E)-[(4-butoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate typically involves multiple steps, starting with the preparation of the individual components. The butoxybenzoyl group can be synthesized through the esterification of butoxybenzoic acid with an appropriate alcohol. The hydrazinylidene moiety is often introduced via a condensation reaction between a hydrazine derivative and an aldehyde or ketone. Finally, the chlorobenzoate group is incorporated through a nucleophilic substitution reaction with a suitable chlorobenzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[3-[(E)-[(4-butoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzoate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler, reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
[3-[(E)-[(4-butoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers explore its potential as a therapeutic agent or drug precursor.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [3-[(E)-[(4-butoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar ester functional groups.
Disilane-bridged architectures:
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy):
Uniqueness
[3-[(E)-[(4-butoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H23ClN2O4 |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
[3-[(E)-[(4-butoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C25H23ClN2O4/c1-2-3-15-31-22-13-9-19(10-14-22)24(29)28-27-17-18-5-4-6-23(16-18)32-25(30)20-7-11-21(26)12-8-20/h4-14,16-17H,2-3,15H2,1H3,(H,28,29)/b27-17+ |
InChI Key |
RBEVLGXEBYIXIZ-WPWMEQJKSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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